molecular formula C11H10O4 B8734796 Methyl 4-carboxycinnamate

Methyl 4-carboxycinnamate

Cat. No. B8734796
M. Wt: 206.19 g/mol
InChI Key: WNQUXRWZRJWTBX-UHFFFAOYSA-N
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Description

Methyl 4-carboxycinnamate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-carboxycinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-carboxycinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-carboxycinnamate

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(3-methoxy-3-oxoprop-1-enyl)benzoic acid

InChI

InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)

InChI Key

WNQUXRWZRJWTBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-formylbenzoic acid (1.00 g) in dry tetrahydrofuran (15 ml) was added methyl(triphenylphosphoranylidene)acetate (2.50 g) at ambient temperature under nitrogen atmosphere. The reaction mixture was stirred for 1 hour at the same temperature, poured into aqueous sodium bicarbonate solution, and washed with ethyl acetate. 1N-Hydrochloric acid was added to the aqueous layer until the layer was adjusted to pH 2. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized from diisopropyl ether to give methyl 4-carboxycinnamate (1.21 g) as colorless powder.
Quantity
1 g
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15 mL
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2.5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

18.74 g (0.12 mol) of potassium monomethyl malonate were suspended in 18 ml of pyridine. 15.01 g (0.1 mol) of 4-carboxybenzaldehyde and 0.85 g (0.01 mol) of piperidine were added at room temperature with stirring and the mixture was boiled under reflux until the evolution of carbon dioxide had ceased (about 2 h). A further 60 ml of pyridine were added and the mixture was stirred under reflux for a further 1 h. The reaction mixture was treated with stirring with 500 ml of ice and 110 ml of concentrated hydrochloric acid. After the addition was complete, the mixture was stirred for a further 20 min, and the product was filtered off with suction, washed with water and recrystallized from isopropanol. Yield: 12.85 g (62%).
Quantity
18.74 g
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reactant
Reaction Step One
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15.01 g
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reactant
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0.85 g
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reactant
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0 (± 1) mol
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[Compound]
Name
ice
Quantity
500 mL
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reactant
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110 mL
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reactant
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18 mL
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solvent
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60 mL
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solvent
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